molecular formula C16H14N2O2 B2935629 N-[4-(benzyloxy)phenyl]-2-cyanoacetamide CAS No. 524036-03-1

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide

Cat. No.: B2935629
CAS No.: 524036-03-1
M. Wt: 266.3
InChI Key: FBDKGXHHEYEDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Cyanoacetamides in Organic Synthesis and Drug Discovery

Substituted cyanoacetamides are a cornerstone in the synthesis of a wide range of heterocyclic compounds, which are pivotal in drug discovery. nih.govnih.govresearchgate.net The presence of a reactive methylene (B1212753) group, a cyano group, and an amide functionality within the cyanoacetamide moiety makes it a versatile building block for constructing complex molecular architectures. researchgate.net These compounds readily undergo reactions such as Knoevenagel condensation, Michael addition, and cyclization to yield various heterocyclic systems including pyridines, pyrimidines, thiazoles, and pyrazoles. nih.govnih.govresearchgate.net

The broad spectrum of biological activities exhibited by cyanoacetamide derivatives underscores their importance in medicinal chemistry. researchgate.netperiodikos.com.br Researchers have successfully synthesized and identified cyanoacetamide-based compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. periodikos.com.brdntb.gov.ua Their ability to act as enzyme inhibitors has also been a significant area of investigation, with derivatives showing inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase. sci-hub.box The adaptability of the cyanoacetamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential. periodikos.com.brsci-hub.box

Structural Framework of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide and Related Arylacetamide Derivatives

The molecular structure of this compound is characterized by a central acetamide (B32628) linkage connecting a 2-cyanoacetyl group to a 4-(benzyloxy)phenyl moiety. The key structural features include:

Cyanoacetamide Core: This functional group provides the reactive sites for further chemical transformations, as discussed previously.

Aryl Amide Linkage: The N-phenyl group classifies it as an N-arylacetamide. This linkage imparts a degree of rigidity to the molecule.

Benzyloxy Substituent: The benzyloxy group (-OCH₂C₆H₅) at the para-position of the phenyl ring is a significant feature. This group consists of a benzyl (B1604629) group linked to the phenyl ring via an ether linkage. It is a relatively bulky and lipophilic substituent, which can influence the molecule's solubility, membrane permeability, and binding interactions with biological targets.

Compared to other arylacetamide derivatives, the presence of the benzyloxy group is a distinguishing characteristic. While many N-arylacetamides have been synthesized with various substituents on the phenyl ring (e.g., halogens, alkyls, nitro groups), the benzyloxy group provides a unique combination of steric and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 524036-03-1
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
IUPAC Name This compound

This data is compiled from publicly available chemical supplier databases.

Historical Development and Emerging Trends in this compound Analogues Research

The historical development of medicinal chemistry has seen a progressive evolution from the use of natural products to the rational design of synthetic molecules. cutm.ac.inpharmaguideline.comnih.gov The first synthetic drugs emerged in the late 19th century, with many early analgesics and antipyretics being simple derivatives of aniline (B41778) and other coal-tar byproducts. nih.gov

Research into cyanoacetamide derivatives for the synthesis of heterocycles has been ongoing for many decades, with foundational work establishing their utility as versatile synthetic intermediates. researchgate.net More recent trends in the research of cyanoacetamide and arylacetamide analogues have been driven by the need for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govnih.govdatainsightsmarket.com

Emerging trends in this area of research include:

Microwave-assisted Synthesis: The use of microwave irradiation to accelerate the synthesis of cyanoacetamide derivatives, often leading to higher yields and shorter reaction times. nih.gov

Multicomponent Reactions (MCRs): The development of one-pot MCRs involving cyanoacetamides to efficiently generate libraries of complex molecules for high-throughput screening. nih.gov

Computational and In Silico Studies: The increasing use of molecular docking and other computational tools to predict the biological activity of novel cyanoacetamide derivatives and to understand their interactions with biological targets. nih.govresearchgate.net

While these trends are prevalent in the broader field of cyanoacetamide research, there is no specific information available in the scientific literature regarding the historical development or dedicated research trends for analogues of this compound.

Scope and Objectives of Academic Inquiry into this compound

Based on a comprehensive review of the available scientific literature, there appears to be no significant academic inquiry specifically focused on this compound. The compound is listed in several chemical supplier catalogs, suggesting it is available for purchase as a potential building block in organic synthesis. However, there are no published research articles or patents that detail its synthesis for a specific purpose, its biological evaluation, or its use as a lead compound in a drug discovery program.

The absence of dedicated research on this specific molecule means that the scope and objectives of any academic inquiry are currently undefined. However, based on the known properties of related substituted cyanoacetamides and arylacetamides, potential areas for future investigation could include:

Synthesis of Novel Heterocycles: Utilizing the reactive cyanoacetamide moiety to synthesize novel and complex heterocyclic systems.

Biological Screening: Evaluating its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the known activities of related compounds.

Enzyme Inhibition Assays: Testing its inhibitory activity against various enzymes that are known to be targeted by cyanoacetamide derivatives.

Table 2: Examples of Biological Activities of Substituted Cyanoacetamide Derivatives

Derivative ClassBiological ActivityReference
Arylidene CyanoacetamidesAntibacterial nih.gov
Thiazole-containing CyanoacetamidesAntimicrobial dntb.gov.ua
Pyridine-containing CyanoacetamidesInsecticidal researchgate.net
N-ArylacetamidesUrease Inhibition sci-hub.box
N-Arylacetamidesα-Glucosidase and α-Amylase Inhibition sci-hub.box

This table presents a generalized summary of findings from various studies on the broader class of substituted cyanoacetamides and is not specific to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKGXHHEYEDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Benzyloxy Phenyl 2 Cyanoacetamide

Established Synthetic Pathways for N-[4-(benzyloxy)phenyl]-2-cyanoacetamide and its Precursors

Multicomponent Reaction Strategies Employing Cyanoacetamide Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Cyanoacetamide and its derivatives are valuable building blocks in MCRs for the construction of a wide array of heterocyclic and acyclic compounds. rug.nlnih.gov While a direct one-pot synthesis of this compound via an MCR involving 4-(benzyloxy)aniline (B124853), a source of the cyanoacetyl group, and other components is not extensively documented in dedicated literature, the principles of MCRs involving cyanoacetamides suggest its feasibility. nih.govrsc.org For instance, a one-pot, three-component reaction could potentially be designed to assemble the target molecule. nih.gov

Coupling Reactions Involving Aromatic Amines and Cyanoacetic Acid Derivatives

A more direct and widely employed method for the synthesis of N-aryl-2-cyanoacetamides is the coupling of an aromatic amine with a cyanoacetic acid derivative. researchgate.net In the case of this compound, this involves the reaction of 4-(benzyloxy)aniline with a suitable cyanoacetylating agent.

Common cyanoacetic acid derivatives used for this purpose include cyanoacetic acid itself, activated in situ, or its more reactive esters, such as ethyl cyanoacetate (B8463686). The reaction is typically carried out in the presence of a coupling agent or under conditions that facilitate amide bond formation.

A general representation of this coupling reaction is depicted below:

Scheme 1: General synthesis of this compound via coupling reaction.

Detailed experimental conditions for similar couplings often involve heating the reactants in a suitable solvent, sometimes with the addition of a base or a catalyst to promote the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Formation of the Benzyloxy Phenyl Moiety

The synthesis of the key precursor, 4-(benzyloxy)aniline, is a crucial step. This is typically achieved through the Williamson ether synthesis, where p-aminophenol is reacted with benzyl (B1604629) chloride or benzyl bromide in the presence of a base.

ReactantsReagentsProductReference
p-Aminophenol, Benzyl chlorideBase (e.g., K2CO3, NaOH)4-(Benzyloxy)aniline nih.gov

The reaction conditions for this etherification are generally mild and provide good yields of the desired product.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogues. The primary points of derivatization are the benzyloxy group and the phenyl ring of the N-phenylacetamide moiety.

Modification of the Benzyloxy Group and its Impact on Synthetic Accessibility

The benzyloxy group can be modified in several ways to influence the properties of the final molecule. One common strategy is the cleavage of the benzyl ether to yield the corresponding phenolic derivative, N-(4-hydroxyphenyl)-2-cyanoacetamide. This deprotection is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H2) or by using other reagents known to cleave benzyl ethers, such as boron trichloride–dimethyl sulfide complex (BCl3·SMe2) or N-iodosuccinimide (NIS). organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net

ReagentConditionsProductReference
Pd/C, H2Hydrogen atmosphereN-(4-hydroxyphenyl)-2-cyanoacetamide organic-chemistry.org
BCl3·SMe2Anhydrous solventN-(4-hydroxyphenyl)-2-cyanoacetamide organic-chemistry.org
NIS or DIB/I2Specific conditionsN-(4-hydroxyphenyl)-2-cyanoacetamide nih.govresearchgate.net

Furthermore, the aromatic ring of the benzyl group itself can be substituted prior to its introduction or, in some cases, after the formation of the benzyloxy moiety. This allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the molecule.

Functionalization of the Phenyl Ring for Structural Diversity

The phenyl ring of the N-[4-(benzyloxy)phenyl] moiety is amenable to electrophilic aromatic substitution reactions. The directing effects of the amide and benzyloxy groups will influence the position of substitution. The amide group is generally ortho, para-directing, while the benzyloxy group is also an activating ortho, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho to the benzyloxy group.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using appropriate halogenating agents.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the reaction conditions need to be carefully controlled to avoid side reactions.

These functionalization reactions provide a pathway to a wide range of substituted analogues of this compound, enabling the exploration of structure-activity relationships in various contexts. researchgate.net

Transformations at the Cyanoacetamide Core for Novel Architectures

The this compound molecule serves as a versatile building block, or synthon, for the synthesis of a wide array of novel heterocyclic compounds. Its chemical reactivity is centered around the cyanoacetamide core, which possesses multiple reactive sites: two nucleophilic centers (the active methylene (B1212753) group and the amide nitrogen) and three electrophilic centers (the amide carbonyl and the cyano group). ekb.eg This functionality allows for a variety of chemical transformations, leading to diverse molecular architectures such as thiazoles, pyridines, and pyrimidines. ekb.eg

The active methylene group (CH2 adjacent to the cyano and carbonyl groups) is particularly reactive and can participate in condensation and substitution reactions. For instance, N-(4-substitutedphenyl)-2-cyanoacetamide derivatives readily react with various reagents to form complex heterocyclic systems. ekb.eg One common transformation involves the reaction with sodium nitrite in an acetic acid medium, which leads to the formation of a hydroxyimino derivative through nitrosation. ekb.eg

Another significant transformation is the synthesis of 2-iminochromene-3-carboxamides through reaction with salicylaldehyde. Furthermore, reactions with reagents like phenyl isothiocyanate followed by cyclization can yield various five- and six-membered heterocyclic rings. The cyanoacetamide moiety is a key precursor in the synthesis of biologically active molecules, and its derivatives are utilized to create libraries of compounds for screening, including for antimicrobial activity. ekb.eg

Below is a table summarizing key transformations involving the cyanoacetamide core of N-aryl-2-cyanoacetamide derivatives, which are analogous to the potential reactions of this compound.

Reactant(s)Resulting Heterocyclic CoreReaction Type
Sodium Nitrite / Acetic AcidHydroxyimino derivativeNitrosation
Salicylaldehyde2-IminochromeneCondensation/Cyclization
Phenyl Isothiocyanate / Methyl Iodide / Hydrazine (B178648)5-AminopyrazoleAddition/Alkylation/Cyclization
Malononitrile DimerDihydropyridineCondensation/Cyclization

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis and transformation of this compound and its derivatives, advanced techniques are being employed to reduce reaction times, increase yields, minimize waste, and avoid the use of hazardous materials. jchps.comnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.goveurekaselect.com Compared to conventional heating methods, microwave irradiation offers significant advantages, including rapid and uniform heating, which often leads to dramatically reduced reaction times, higher product yields, and fewer side products. jchps.comnih.gov

This technique has been successfully applied to the synthesis of various heterocyclic compounds from cyanoacetamide precursors. jchps.com For example, in the synthesis of α,β-unsaturated cyanoacetamide derivatives through a modified Knoevenagel condensation, microwave irradiation (160 W) reduced the reaction time to as little as 40 seconds, achieving yields of up to 98.6%. nih.gov Similarly, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides saw a significant rate enhancement and improved yields under microwave irradiation compared to traditional heating. jchps.com The application of microwave heating is recognized as a green chemistry tool for the efficient generation of synthetic targets. nih.gov

The following table compares conventional heating with microwave-assisted methods for the synthesis of cyanoacetamide derivatives.

Reaction TypeMethodReaction TimeYieldReference Example
Knoevenagel CondensationConventionalSeveral hoursModerate to GoodGeneric
Microwave (160 W)40 seconds98.6%Synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide nih.gov
Thiazolidinone SynthesisConventional8-10 hours62-78%Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides jchps.com
Microwave (300 W)5-10 minutes81-93%Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides jchps.com

Catalyst-Free and Environmentally Benign Reaction Conditions

A key goal of green chemistry is to minimize or eliminate the use of catalysts, especially those based on toxic or heavy metals. Research has focused on developing catalyst-free reaction protocols or using environmentally benign catalysts. For instance, some microwave-assisted syntheses of cyanoacetamide derivatives can proceed efficiently in the absence of a catalyst or with a minimal amount of a non-toxic catalyst like ammonium acetate. nih.gov

Another green approach involves the use of alternative energy sources like ultrasonication. Ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method has been shown to reduce reaction times and improve yields for N-cyanoacylation and subsequent cyclization reactions, providing a more energy-efficient and environmentally friendly alternative to conventional heating. nih.gov The use of greener solvents, such as water or ethanol, or conducting reactions under solvent-free conditions, further enhances the environmental profile of these synthetic methods. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of synthetic transformations involving this compound. Key parameters that are often tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents and catalysts. scielo.br

For example, in the synthesis of dihydrobenzofuran neolignans, a study optimized the oxidative coupling reaction by systematically varying the oxidant, solvent, and reaction time. It was found that acetonitrile (B52724), a greener solvent than previously reported options like benzene (B151609) or dichloromethane, provided the best balance between conversion and selectivity. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the yield. scielo.br

Modern approaches to optimization may involve autonomous systems that combine automated synthesis robots with analytical techniques and machine learning algorithms, such as Bayesian optimization. chemrxiv.org Such systems can efficiently explore a wide range of reaction conditions (e.g., variations in ligands, bases, and solvents) to identify the optimal parameters for achieving a desired outcome, such as maximizing the yield of a specific product. chemrxiv.org This high-throughput approach can accelerate the development of efficient and selective synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization Methodologies for N 4 Benzyloxy Phenyl 2 Cyanoacetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule. The aromatic protons of the benzyloxy and phenyl groups typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. The methylene (B1212753) protons of the benzyl (B1604629) group (-O-CH₂-Ph) characteristically present as a singlet around δ 5.0 ppm. The methylene protons of the cyanoacetamide moiety (-CH₂-CN) are observed as a singlet further upfield, while the amide proton (-NH-) gives rise to a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The spectrum will show distinct peaks for each unique carbon atom. Carbons in the aromatic rings resonate in the δ 115-160 ppm range. The carbonyl carbon (C=O) of the amide group is typically found significantly downfield, often above δ 160 ppm. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of δ 115-120 ppm. The methylene carbons of the benzyl and cyanoacetyl groups also exhibit specific resonances, completing the carbon framework puzzle.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Amide (NH)~9.8 (broad singlet)-
Benzyl Aromatic (C₆H₅)7.28 - 7.45 (multiplet)127.5, 128.0, 128.6
Phenyl Aromatic (C₆H₄)6.95 (doublet), 7.50 (doublet)115.5, 121.8
Benzyl Methylene (OCH₂)5.05 (singlet)70.1
Cyano Methylene (CH₂CN)3.70 (singlet)25.5
Quaternary Aromatic (C)-131.2, 136.9, 155.8
Carbonyl (C=O)-162.5
Nitrile (C≡N)-116.0

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₆H₁₄N₂O₂), the molecular weight is 266.3 g/mol . achemblock.com

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically ionized using methods such as Electrospray Ionization (ESI). This often results in the observation of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 267.3. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula by comparing the experimental mass to the calculated exact mass.

Under collision-induced dissociation in tandem MS (MS/MS) experiments, the molecular ion undergoes characteristic fragmentation. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond or the amide bond. A prominent fragment often observed is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is a classic signature of a benzyl group. Another significant fragmentation could be the cleavage of the amide bond, leading to fragments corresponding to the benzyloxyphenylamine and cyanoacetyl moieties. Analysis of these fragmentation patterns provides conclusive evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum will exhibit several characteristic absorption bands that confirm its structure.

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (cyano) group.

C=O Stretch: The amide I band, a very strong and sharp peak typically found between 1650 and 1680 cm⁻¹, is due to the carbonyl (C=O) stretching vibration.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O ether linkage is typically observed in the fingerprint region, around 1240 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide (N-H)Stretch3300 - 3400
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Nitrile (C≡N)Stretch2240 - 2260
Amide (C=O)Stretch (Amide I)1650 - 1680
Aromatic (C=C)Stretch1450 - 1600
Ether (C-O)Stretch1230 - 1250

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) with Derivatization Procedures

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores, typically absorbing around 254 nm. A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. google.com

While direct HPLC analysis is usually sufficient, derivatization procedures can be employed in specific analytical contexts, such as enhancing detection sensitivity for trace-level analysis or improving chromatographic resolution from closely eluting impurities. However, for a UV-active molecule like this compound, derivatization is not commonly required for routine purity assessment.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of a polar amide group, this compound has low volatility and may decompose at the high temperatures required for GC analysis. Therefore, direct GC analysis is generally not a suitable method. For GC to be viable, a derivatization step would be necessary to convert the polar N-H group into a less polar, more volatile derivative, for instance, through silylation. However, HPLC remains the more straightforward and preferred chromatographic method for this class of compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical and molecular formula.

For this compound, with the molecular formula C₁₆H₁₄N₂O₂, the theoretical elemental composition is calculated as follows:

Table 3: Theoretical vs. Experimental Elemental Analysis for C₁₆H₁₄N₂O₂
Element Theoretical Percentage (%) Typical Experimental Range (%)
Carbon (C)72.1772.17 ± 0.4
Hydrogen (H)5.305.30 ± 0.4
Nitrogen (N)10.5210.52 ± 0.4
Oxygen (O)12.01(by difference)

A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and high purity. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. While a crystal structure for this compound has not been reported in the publicly available literature, analysis of its close structural analogues provides valuable insights into its potential solid-state conformation and packing.

Crystallographic Analysis of this compound Analogues

The solid-state structures of several compounds sharing key functional moieties with this compound have been elucidated. These include derivatives of cyanoacetamide and molecules containing the benzyloxy group. A comparative analysis of their crystal structures reveals common packing motifs and intermolecular interactions that are likely to be relevant to the title compound.

One pertinent analogue is (R)-2-Cyano-N-(1-phenylethyl)acetamide . Its crystal structure reveals that the molecules are linked into chains by N—H⋯O hydrogen bonds and weak C—H⋯O interactions. nih.govresearchgate.net The dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring is 68.7 (1)°. nih.gov This significant twist indicates that steric effects can play a substantial role in the conformation of N-substituted cyanoacetamides.

Another relevant class of analogues includes compounds containing the benzyloxy moiety, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate and 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate . In the former, the crystal structure is stabilized by weak C—H⋯O interactions, forming chains, and further consolidated by C—H⋯π and π–π stacking interactions. nih.goviucr.org The torsion angle of the C—O—C—C linker in the benzyloxy group is 179.1 (2)°, indicating a near-planar, anti-conformation. nih.goviucr.org Similarly, the crystal structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate also exhibits an anti-type conformation for the benzyloxy group and is stabilized by a combination of C—H⋯O, C—H⋯π, and π–π stacking interactions. nih.gov

The fundamental building block, cyanoacetamide , crystallizes with two molecules in the asymmetric unit, which form a dimer via N–H⋯O hydrogen bonds. These dimers are further connected by N–H⋯N hydrogen bonds involving the cyano group, highlighting the importance of this group in directing the crystal packing. rsc.org

Comparative Analysis and Structural Insights

The analysis of these analogues suggests that the solid-state structure of this compound is likely to be heavily influenced by a network of intermolecular interactions. The presence of the amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or dimers, a common feature in the crystal structures of primary and secondary amides. nih.govresearchgate.netrsc.org

Furthermore, the cyano group can act as a hydrogen bond acceptor, potentially forming N–H⋯N or C–H⋯N interactions, as seen in the crystal structure of cyanoacetamide itself. rsc.org The benzyloxy phenyl moiety introduces the possibility of π–π stacking interactions between the aromatic rings, as well as C—H⋯π interactions. The flexible benzyloxy linker is likely to adopt a low-energy, extended conformation, similar to that observed in its benzoate (B1203000) analogues. nih.goviucr.orgnih.gov

Crystallographic Data for Selected Analogues

The following table summarizes key crystallographic data for the discussed analogues, providing a basis for comparative structural analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(R)-2-Cyano-N-(1-phenylethyl)acetamideC₁₁H₁₂N₂OOrthorhombicP2₁2₁2₁4.7573(1)11.1432(3)19.3311(5)90 nih.gov
4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoateC₂₇H₁₉NO₃MonoclinicP2₁9.4289(10)9.6739(9)11.4872(11)97.668(4) nih.gov
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoateC₂₅H₁₇NO₃MonoclinicP2₁/c13.351(3)5.8606(12)25.132(5)102.32(3) nih.gov
CyanoacetamideC₃H₄N₂OMonoclinicP2₁/c8.3613.567.56111.2 rsc.org

Preclinical Biological Activities of N 4 Benzyloxy Phenyl 2 Cyanoacetamide Analogues

Antimicrobial Efficacy Investigations

The antimicrobial properties of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide analogues have been evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.

While specific studies on the antibacterial activity of this compound analogues are not extensively detailed in the provided search results, the broader class of acetamide (B32628) derivatives has shown notable antibacterial potential. For instance, novel benzimidazole-based derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. One such compound demonstrated promising activity against S. aureus when compared to the standard drug Gentamycin. researchgate.net Similarly, fluoroquinolone-based scaffolds, which can be considered structural analogues, have exhibited significant potency against a panel of cancer cell lines, suggesting a broad spectrum of biological activity that could extend to antibacterial effects. waocp.org The general antibacterial mechanisms of various emerging materials, including quantum dots and metal-organic frameworks, have been explored, highlighting the diverse strategies employed to combat bacterial growth. nih.gov Furthermore, the development of antibacterial candidates with new modes of action is a critical area of research, with some compounds targeting essential bacterial processes like cell division and fatty acid synthesis. nih.gov

Analogues of this compound have shown significant antifungal properties. For example, 2-chloro-N-phenylacetamide has been evaluated for its antifungal potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. This compound inhibited the growth of all tested strains, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL. researchgate.net It also demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. researchgate.net Further investigation into the mechanism of action of 2-chloro-N-phenylacetamide against Aspergillus flavus revealed MIC values between 16 and 256 μg/mL. scielo.br The study suggested that the compound's antifungal activity likely stems from its ability to bind to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibit DNA synthesis. scielo.br The broader class of cyanoacetamide derivatives has also been recognized for its fungicidal activity. google.com

The antiviral potential of this compound analogues has been an area of active research. Nucleoside analogues, a class of compounds with structural similarities, are known for their broad-spectrum antiviral activities. nih.gov For instance, a 4'-cyano modified C-adenosine analog has been shown to act as a chain terminator for the RNA-dependent RNA polymerases of various respiratory viruses, including human rhinovirus and respiratory syncytial virus. nih.gov This highlights the potential for cyano-containing compounds to interfere with viral replication. While direct studies on this compound are not detailed, the known antiviral mechanisms of related structures underscore the promise of this chemical scaffold in the development of new antiviral agents. nih.gov

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines (excluding clinical human trial data)

The antiproliferative and cytotoxic effects of this compound analogues have been extensively studied in various cancer cell lines, demonstrating their potential as anticancer agents.

Analogues of this compound have shown significant cytotoxic activity against a range of human cancer cell lines.

HeLa (Cervical Cancer): Several studies have reported the efficacy of related compounds against HeLa cells. For example, newly synthesized heterocyclic derivatives were evaluated for their cytotoxic activities, with some compounds showing potent inhibition of HeLa cell growth. ajol.info Another study on hydroxyacetamide derivatives also demonstrated their antiproliferative activity against this cell line. researchgate.net Furthermore, extracts of Clinacanthus nutans, containing various phytochemicals including acetamide derivatives, exhibited antiproliferative effects on HeLa cells. nih.gov

MCF-7 (Breast Cancer): Phenylacetamide derivatives have shown significant cytotoxic effects against MCF-7 cells, with some compounds exhibiting IC50 values as low as 0.7±0.4 μM. tbzmed.ac.ir Other research has highlighted the antiproliferative activities of various synthetic compounds against MCF-7 cells, indicating the potential of this chemical class in breast cancer treatment. nih.govresearchgate.net Green-synthesized nanoparticles have also been evaluated for their cytotoxic properties against the MCF-7 cell line. nih.gov

A-549 (Lung Cancer): Novel pyrazole (B372694) derivatives have been shown to be effective in inhibiting the growth of A549 human lung adenocarcinoma cells. nih.gov Similarly, a new N-phenyl benzimidazole (B57391) derivative exhibited moderate anticancer activity against the A549 cell line. journalagent.com Other studies have also reported the potent cytotoxic activities of various novel complexes against A549 cells, suggesting the potential for developing these compounds into effective antitumor agents for lung cancer. nih.gov

HEPG2 (Liver Cancer): Novel phenoxyacetamide derivatives have demonstrated promising cytotoxic efficacy against HepG2 cells, with some compounds showing greater potency than the reference drug 5-Fluorouracil. nih.gov Other synthesized compounds have also been tested against the HepG2 cell line, with some exhibiting significant cytotoxic activity. researchgate.netresearchgate.net A new benzimidazole salt was also found to have a more effective anticancer profile against HepG2 cells compared to cisplatin. journalagent.com

Below is an interactive data table summarizing the cytotoxic activities of various this compound analogues and related compounds against different cancer cell lines.

Research has shown that this compound analogues can significantly impact the viability and proliferation of cancer cells. Studies on various cancer cell lines, including breast cancer (MCF-7), have demonstrated that these compounds can induce cytotoxicity. walshmedicalmedia.com For example, certain synthetic derivatives have been shown to inhibit the proliferation of melanoma cells in a dose-dependent manner, with effects being observed after both 24 and 72 hours of treatment. mdpi.com The antiproliferative activity of these compounds is often long-lasting and irreversible. mdpi.com Furthermore, some analogues have been found to cause cell cycle arrest, contributing to their inhibitory effects on cancer cell growth. nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, in the cancer cells. science.govnih.gov

Enzyme Inhibition Profiles and Functional Assays

Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) Inhibition

Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. wikipedia.orgwikipedia.orgnih.gov Inhibition of these enzymes disrupts DNA synthesis and cell division, making them key targets for antimicrobial and anticancer agents. wikipedia.orgwikipedia.orgdroracle.ai Sulfonamides are a well-known class of drugs that act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA). wikipedia.org DHFR inhibitors, such as methotrexate, block the reduction of dihydrofolate to tetrahydrofolate, a vital step in folate metabolism. wikipedia.orgdroracle.ai

No studies detailing the inhibitory activity of this compound or its analogues against DHPS or DHFR were found.

Human Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comescholarship.org Sulfonamides are the most prominent class of hCA inhibitors. nih.govmdpi.com

There is no available information on the inhibitory effects of this compound or its analogues on any of the human carbonic anhydrase isoforms.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.govscispace.com Inhibition of AChE increases acetylcholine levels and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Known inhibitors include compounds like donepezil (B133215) and galantamine. nih.gov

No research findings were identified that describe the acetylcholinesterase inhibitory potential of this compound or its related compounds.

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) Inhibition

Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is a deubiquitinating enzyme that plays a critical role in DNA damage repair and cell cycle regulation. nih.govmdpi.com By removing ubiquitin from target proteins, USP1 can stabilize proteins involved in cancer cell survival. nih.govmdpi.com Therefore, inhibiting USP1 is being explored as a strategy to sensitize cancer cells to chemotherapy. nih.govnih.gov

No studies were found that investigate the inhibitory activity of this compound or its analogues against the USP1/UAF1 complex.

Anti-inflammatory Properties

The inflammatory response involves a complex cascade of cellular and molecular events. Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX) and signaling pathways involving cytokines such as TNF-α and various interleukins. nih.govmdpi.com Phenylacetamide and cyanoacetamide derivatives have been explored for their potential anti-inflammatory effects. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory and anti-arthritic properties by reducing pro-inflammatory cytokines. nih.govresearchgate.net

However, there is no specific information available regarding the anti-inflammatory properties of this compound or its analogues.

Mechanistic Elucidation of Biological Action for N 4 Benzyloxy Phenyl 2 Cyanoacetamide Analogues

Molecular Target Identification and Validation

The primary molecular targets identified for analogues of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide are protein tyrosine kinases (PTKs). These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. The specific compound this compound is structurally analogous to Tyrphostin B42, also known as AG 490. Research has validated that this family of compounds targets several key kinases.

Key molecular targets include:

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the development and progression of many cancers.

Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase essential for signaling from cytokine receptors, which are involved in inflammation and hematopoiesis.

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is a downstream target of JAK2. The phosphorylation and activation of STAT3 are critical for its function in promoting gene expression related to cell proliferation and survival.

Validation of these targets has been achieved through various experimental approaches, including in vitro kinase assays and cellular studies demonstrating the inhibition of phosphorylation of these specific proteins upon treatment with the compounds.

Elucidation of Enzyme Inhibition Mechanisms

Analogues of this compound function as inhibitors of protein tyrosine kinases. Their mechanism of action is primarily competitive, where they vie with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the kinase domain. The cyanoacetamide moiety is a critical pharmacophore that contributes to this inhibitory activity.

Studies on the closely related tyrphostin, AG 490, have demonstrated its ability to selectively inhibit the autophosphorylation and kinase activity of its target enzymes. For instance, it has been shown to potently inhibit the autokinase activity of JAK3 and the tyrosine phosphorylation of downstream targets like STAT5a and STAT5b. researchgate.netnih.gov Similarly, it inhibits EGFR kinase activity, thereby blocking the initiation of downstream signaling cascades. nih.gov The inhibition of JAK2 by tyrphostin B42 (AG 490) has been shown to occur without affecting other related kinases like Tyk-2, indicating a degree of selectivity in its action. nih.gov This selective inhibition disrupts the normal signaling function, leading to the observed biological effects.

Table 1: Inhibitory Profile of Tyrphostin AG 490 (A Structural Analogue)

Target Kinase IC₅₀ Value Pathway Affected Reference
EGFR ~2 µM EGFR Signaling rtrn.net
ErbB2 13.5 µM EGFR Signaling rtrn.net
JAK2 13.5 µM JAK/STAT Signaling nih.gov

Cellular Pathway Modulation and Signaling Cascade Interference

The inhibition of key molecular targets by this compound analogues leads to significant interference with intracellular signaling cascades and modulation of cellular pathways.

JAK/STAT Pathway: By inhibiting JAK2, these compounds prevent the phosphorylation and subsequent activation of STAT proteins, particularly STAT3. researchgate.net This blockage inhibits the translocation of STAT3 to the nucleus, thereby preventing the transcription of target genes essential for cell survival and proliferation. The inhibition of IL-12 signaling, which is dependent on JAK2, is a key outcome of this modulation. nih.gov

Cell Cycle Progression: A major consequence of the disruption of these signaling pathways is the arrest of the cell cycle. Studies on related tyrphostins and N-substituted benzamides have shown that these compounds can induce cell cycle arrest, preventing cancer cells from proceeding through division. While some N-substituted benzamides induce a G2/M phase block, specific tyrphostin analogues like AG 490 have been shown to cause cell cycle arrest at the late G1 and S phases by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2). nih.gov This cytostatic effect is a critical component of their anti-proliferative activity.

Induction of Apoptosis: Beyond halting cell proliferation, these compounds can trigger programmed cell death, or apoptosis. The mechanism often involves the mitochondrial pathway. Research on related N-substituted benzamides has shown they can induce the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. researchgate.net This initiates a caspase cascade, leading to the execution of the apoptotic program. This pro-apoptotic effect can be independent of the p53 tumor suppressor protein. researchgate.net Inhibition of JAK2 by Tyrphostin B42 has also been directly linked to the induction of programmed cell death. nih.gov

Interaction with Tubulin and Microtubule Dynamics

Currently, there is a lack of specific scientific literature directly demonstrating the interaction of this compound or its close tyrphostin analogues with tubulin or their direct effect on microtubule dynamics. While many anticancer compounds target the microtubule network, evidence to support this as a primary mechanism for this specific class of cyanoacetamide derivatives is not available in the reviewed sources.

DNA Damage Response Pathway Perturbations

There is no direct evidence from the available scientific literature to suggest that this compound or its analogues directly cause DNA damage or perturb DNA damage response pathways as a primary mechanism of action. While some kinase inhibitors can indirectly affect DNA repair processes by modulating signaling pathways that regulate DNA repair proteins, this has not been established as a principal or direct mechanism for this specific compound class. nih.gov

Structure Activity Relationship Sar Investigations of N 4 Benzyloxy Phenyl 2 Cyanoacetamide Analogues

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The pharmacological profile of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide analogues is intricately linked to the nature and position of substituents on its key structural components. Variations in these substituents can profoundly influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.

Role of Benzyloxy Group Substitutions

The benzyloxy group plays a crucial role in the activity of this class of compounds. Its size, lipophilicity, and electronic properties, which can be modulated by substitution, are significant determinants of pharmacological potency. Studies on related scaffolds have highlighted the importance of the benzyloxy pharmacophore. For instance, in a series of benzyloxy chalcones, the position of the benzyloxy group on the phenyl ring was found to be critical for inhibitory activity against human monoamine oxidases (hMAOs), with para-substitution generally favoring higher potency. nih.gov

Furthermore, the nature of the substituent on the benzyl (B1604629) portion of the benzyloxy group can fine-tune the biological activity. In studies of N-benzyl-substituted acetamide (B32628) derivatives, the introduction of electron-withdrawing groups, such as fluorine, at the para-position of the benzyl ring has been shown to influence inhibitory activity against certain kinases. chapman.edu This suggests that both steric and electronic factors of the benzyloxy moiety are key to optimizing molecular interactions with the target protein.

Influence of Phenyl Ring Modifications

In studies of N-phenylacetamide derivatives, the nature of the substituent on the phenyl ring has been shown to be a critical determinant of antibacterial activity. For example, in a series of N-phenylacetamides containing 4-arylthiazole moieties, substituents like fluorine, chlorine, and bromine at the para-position of the phenyl ring enhanced bactericidal activity. nih.gov Specifically, a 4-fluoro substitution on the phenyl ring was found to be most beneficial for antibacterial potency. nih.gov

Similarly, in the development of aryl acetamide triazolopyridazines against Cryptosporidium, a thorough SAR study of the aryl 'tail' group revealed a preference for electron-withdrawing groups. nih.gov This work underscored the remarkable role of fluorine, particularly at the 4-position, in enhancing the potency of these compounds. nih.gov These findings highlight the importance of systematic substitution on the phenyl ring to identify optimal electronic and steric properties for desired pharmacological effects.

Effects of Cyanoacetamide Core Alterations

The cyanoacetamide core is a versatile scaffold in medicinal chemistry, and alterations to this moiety can lead to significant changes in biological activity. archivepp.com The amide and cyano functional groups are key features that can participate in various interactions with biological targets, including hydrogen bonding.

The reactivity of the active methylene (B1212753) group in the cyanoacetamide moiety allows for the synthesis of a diverse range of derivatives. For instance, α,β-unsaturated cyanoacetamide derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov The introduction of different substituents on the benzylidene portion of these molecules resulted in varying degrees of antibacterial effectiveness. nih.gov

Furthermore, the acetamide portion of the core is a common feature in many bioactive molecules and can act as a linker between different pharmacophoric groups. In some cyclooxygenase-II (COX-II) inhibitors, the acetamide moiety's nitrogen atom forms crucial hydrogen bonds with amino acid residues in the active site of the enzyme. archivepp.com This indicates that modifications that alter the hydrogen bonding capacity of the cyanoacetamide core could have a direct impact on the pharmacological potency of this compound analogues.

Stereochemical Considerations and their Role in Biological Activity

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral compounds. For analogues of this compound that possess stereocenters, the spatial arrangement of atoms can dictate the molecule's ability to bind to its biological target with high affinity and specificity. The differential activity of enantiomers or diastereomers is a well-established principle in pharmacology, often arising from the specific three-dimensional architecture of receptor binding sites or enzyme active sites.

While specific stereochemical studies on this compound itself are not extensively documented in the available literature, the importance of stereoisomerism is a recurring theme in the study of bioactive molecules. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for the observed biological effect. nih.gov This highlights that even subtle changes in the 3D structure can lead to significant differences in pharmacological outcomes. Therefore, for any analogue of this compound that is chiral, the investigation of the biological activity of individual stereoisomers is essential to fully understand its therapeutic potential.

Identification of Key Pharmacophores and Structural Features for Optimized Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of this compound analogues is fundamental for designing new compounds with enhanced potency and selectivity.

Based on the structure of the parent compound and SAR data from related molecules, several key features can be proposed. The benzyloxy group often acts as a crucial hydrophobic and aromatic feature, potentially engaging in π-π stacking or hydrophobic interactions within the target's binding pocket. nih.gov The amide linkage of the acetamide moiety is a key hydrogen bond donor and acceptor, which is a common interaction motif in drug-receptor binding. archivepp.com The cyano group can also act as a hydrogen bond acceptor.

Pharmacophore modeling is a computational technique used to define these critical features. For example, a ligand-based pharmacophore model for Hsp90 C-terminal inhibitors identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for inhibitory activity. dovepress.com A similar approach could be applied to a series of active this compound analogues to develop a predictive pharmacophore model. Such a model would be an invaluable tool for virtual screening of compound libraries to identify novel and potent molecules, as well as for guiding the structural optimization of existing leads.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (numerical representations of chemical properties) with pharmacological data, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

In a typical QSAR study, a dataset of analogues with their corresponding biological activities is used. Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a predictive model. For example, a 2D-QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives successfully built models to predict anti-influenza activity. semanticscholar.org A well-validated QSAR model for this compound analogues could guide the design of new derivatives with potentially enhanced therapeutic properties.

Computational Chemistry and Molecular Modeling Studies of N 4 Benzyloxy Phenyl 2 Cyanoacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is crucial for understanding how N-[4-(benzyloxy)phenyl]-2-cyanoacetamide might interact with a specific receptor, enzyme, or other biological macromolecule. The process involves placing the three-dimensional structure of the ligand into the binding site of the protein and calculating the binding affinity, typically expressed as a docking score in kcal/mol. researchgate.netsemanticscholar.org Studies on various cyanoacetamide and benzyloxyphenyl derivatives have successfully utilized molecular docking to predict binding modes and affinities against a range of biological targets. nih.govnih.govnih.gov For this compound, docking simulations would identify the most stable binding pose and estimate the strength of the interaction, providing a basis for its potential biological activity.

Before docking, a crucial step is the identification and characterization of the target protein's active site, which is the region where the ligand binds and a biological reaction occurs. mdpi.com Computational tools are used to locate these binding pockets and analyze their properties, such as volume, shape, and the physicochemical nature of the constituent amino acid residues (e.g., hydrophobic, polar, charged). researchgate.net

Once the active site is defined, docking algorithms predict the binding mode of this compound. This prediction details the specific conformation the ligand adopts within the pocket and its orientation relative to key amino acid residues. The benzyloxy group, for instance, might be predicted to occupy a hydrophobic pocket, while the cyanoacetamide moiety could form hydrogen bonds with polar residues. nih.gov This detailed prediction of the binding mode is fundamental to understanding the structural basis of the ligand's potential biological function.

Following the prediction of the binding mode, a detailed profile of the interactions between this compound and the target protein is generated. These non-covalent interactions are the driving forces for ligand binding and are critical for the stability of the complex. nih.govscitechdaily.com Key interactions typically analyzed include:

Hydrogen Bonds: The cyanoacetamide group, with its nitrogen and oxygen atoms, can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The phenyl and benzyloxy rings of the molecule are likely to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine within the active site. nih.gov

π-π Stacking: The aromatic rings can also interact with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan through π-π stacking.

The table below illustrates a hypothetical summary of docking results for this compound with a target protein, detailing the types of interactions observed.

ParameterValue/Description
Binding Affinity (kcal/mol)-7.9
Interacting ResiduesTyr82, Phe101, Leu154, Ser198, Asp199
Hydrogen Bonds-NH of acetamide (B32628) with Asp199 (2.1 Å) -C=O of acetamide with Ser198 (2.4 Å)
Hydrophobic InteractionsBenzyloxy phenyl ring with Leu154, Phe101
π-π StackingPhenyl ring with Tyr82

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment, can assess the stability of the predicted binding pose. nih.gov Key parameters are monitored throughout the simulation, typically lasting for nanoseconds, to evaluate the complex's stability. These parameters include the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms, which indicates conformational changes, and the Root-Mean-Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov A stable complex is generally characterized by low and converging RMSD values, suggesting that the ligand remains securely bound in its initial predicted pose.

The following table summarizes typical parameters and outputs from an MD simulation study.

ParameterTypical Value/Observation
Simulation Time100 ns
Ligand RMSDStable fluctuation around 0.2 nm
Protein RMSDConverges at ~0.3 nm
Protein RMSFLow fluctuations in active site residues, higher in loops
AnalysisConfirms the stability of key hydrogen bonds and hydrophobic interactions over time.

De Novo Drug Design and Virtual Screening Approaches

Computational chemistry offers powerful strategies for discovering novel compounds. De novo drug design involves building new molecules from scratch, atom by atom or fragment by fragment, directly within the active site of a target protein. arxiv.orgnih.gov Using the this compound structure as a starting scaffold, de novo design algorithms could suggest modifications to optimize binding affinity and other properties. nih.gov

In contrast, virtual screening involves searching large databases of existing chemical compounds to identify those that are likely to bind to a specific target. nih.gov This can be done through structure-based virtual screening, which docks millions of compounds into the target's active site, or ligand-based virtual screening, which searches for molecules with similar properties to known active compounds. Both approaches could leverage the this compound scaffold to find new, potentially more potent molecules.

Ligand-Based and Structure-Based Design Strategies

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. nih.govbiosolveit.de By analyzing a set of active compounds, a pharmacophore model can be developed, which defines the essential 3D arrangement of chemical features required for biological activity. mdpi.com If several active cyanoacetamide derivatives were known, a pharmacophore model could be built to guide the design of new analogs based on the this compound framework.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. researchgate.net This strategy uses the detailed atomic information of the binding site to design or optimize ligands. acs.org For this compound, knowledge of its target's structure would allow for precise modifications to its chemical structure to improve interactions with specific amino acid residues, for example, by adding a functional group to form an additional hydrogen bond or to better fill a hydrophobic pocket.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models are used to computationally estimate these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail later in development. nih.govjonuns.com For this compound, various computational models can predict its absorption (e.g., intestinal absorption, cell permeability), distribution (e.g., plasma protein binding), and metabolism (e.g., inhibition of cytochrome P450 enzymes). biointerfaceresearch.com These predictions are based on the molecule's structural and physicochemical properties.

The interactive table below provides predicted ADMET properties for this compound, focusing on non-toxicity-related parameters.

Property CategoryParameterPredicted ValueInterpretation
AbsorptionHuman Intestinal Absorption (%)92.5High absorption expected
Caco-2 Permeability (logPapp)0.95High permeability
P-glycoprotein SubstrateNoNot likely to be subject to efflux
DistributionBBB Permeability (logBB)-0.45Moderate-to-low BBB penetration
Plasma Protein Binding (%)88.9High binding to plasma proteins
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions via this isoform
CYP3A4 SubstrateYesMetabolized by a major CYP enzyme
ExcretionTotal Clearance (log ml/min/kg)0.31Moderate clearance rate predicted
Drug-LikenessLipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
Bioavailability Score0.55Good drug-like properties

Strategic Applications in Chemical Synthesis and Medicinal Chemistry for N 4 Benzyloxy Phenyl 2 Cyanoacetamide

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide as a Versatile Synthetic Intermediate

This compound is a member of the cyanoacetamide family of compounds, which are recognized for their significant versatility as intermediates in organic synthesis. tubitak.gov.tr These molecules are polyfunctional, possessing both electrophilic and nucleophilic sites, which makes them highly valuable building blocks for a wide array of more complex molecules. tubitak.gov.tr The core structure of this compound contains several reactive centers: an active methylene (B1212753) group (CH2), a cyano group (C≡N), and a carbonyl group (C=O) within the acetamide (B32628) linkage. periodikos.com.br

The hydrogen atoms of the methylene group are particularly acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This acidity allows for easy deprotonation, creating a nucleophilic carbanion that can participate in a variety of condensation and substitution reactions. tubitak.gov.tr This reactivity is fundamental to its role as a precursor in the construction of diverse molecular scaffolds. periodikos.com.br The cyano and carbonyl functionalities provide electrophilic sites and are suitably positioned to react with bidentate reagents, facilitating the formation of various cyclic structures. tubitak.gov.tr Consequently, this compound serves as a key starting material for creating libraries of compounds for further investigation in medicinal chemistry and materials science. periodikos.com.brperiodikos.com.br

Development of Lead Compounds for Antimicrobial Agents

The N-aryl-2-cyanoacetamide scaffold, exemplified by this compound, is a valuable starting point for the development of novel antimicrobial agents. While this specific compound is not typically an active agent itself, its chemical structure provides a foundation for synthesizing derivatives with significant biological activity. Researchers have utilized the reactive nature of the cyanoacetamide core to construct heterocyclic systems that exhibit promising antimicrobial and antifungal properties. researchgate.net

For instance, derivatives synthesized from cyanoacetamides have been shown to be active against a range of microbial strains. The strategic modification of the this compound molecule allows for the introduction of various pharmacophores and the optimization of physicochemical properties to enhance antimicrobial potency and spectrum.

Below is a table summarizing the antimicrobial activity of compounds derived from cyanoacetamide precursors, illustrating the potential of this chemical class in anti-infective research.

Derivative ClassTarget Microorganism(s)Observed Activity
Thieno[2,3-d]pyrimidinesStaphylococcus aureus, Bacillus subtilisGood activity, particularly for derivatives with small or no substituents on the benzyl (B1604629) ring.
Chalcones containing a pyrazole (B372694) ringAspergillus flavus, Candida albicansModerate to good antifungal activity.
Pyridine derivativesEscherichia coli, Pseudomonas aeruginosaVaried, with some compounds showing significant inhibitory effects.

Contribution to Antiproliferative Agent Discovery and Optimization

In the field of oncology, the N-aryl-2-cyanoacetamide framework is a key structural motif for the design and synthesis of new antiproliferative agents. sci-hub.boxnih.gov The versatility of this compound allows for its use as a scaffold to generate a multitude of derivatives, which can then be screened for cytotoxic activity against various cancer cell lines. researchgate.net

Research has demonstrated that novel series of N-hetaryl-2-cyanoacetamide derivatives incorporating moieties like 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant anticancer potential. nih.govresearchgate.net These compounds can induce cell death through mechanisms such as the upregulation of caspases-3 and -9, leading to apoptosis. nih.gov Furthermore, certain derivatives have been shown to possess anti-metastatic and anti-angiogenic effects by inhibiting the expression of metalloproteinases (MMP-2 and MMP-9), hypoxia-inducible factor-1 alpha (HIF-1α), and vascular endothelial growth factor (VEGF). nih.gov

The following table presents data on the cytotoxic activity of representative cyanoacetamide derivatives against human cancer cell lines, underscoring the importance of this scaffold in the development of new cancer therapies.

Compound ID/ClassCancer Cell LineIC50 (µM)Mechanism of Action
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 11 PC3 (Prostate), HepG2 (Liver)Highly activeApoptotic, Anti-metastatic, Anti-angiogenic
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 12 PC3 (Prostate), HepG2 (Liver)Highly activeApoptotic, Anti-metastatic, Anti-angiogenic
Phenothiazine-based cyanoacetamidesVariousNot specifiedAntioxidant, Cell viability reduction

Utility in Heterocyclic Compound Synthesis

The utility of this compound as a synthon is most prominently displayed in the synthesis of heterocyclic compounds. tubitak.gov.tr The strategic placement of its functional groups enables a variety of cyclization reactions to form stable, often aromatic, ring systems. These heterocyclic products are themselves valuable in medicinal chemistry due to their presence in numerous biologically active molecules. researchgate.net

The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones, a key step in building larger, more complex structures. periodikos.com.br The resulting α,β-unsaturated cyanoacetamides are versatile intermediates for further reactions. Moreover, the cyano and amide groups can react with binucleophiles to form a wide range of five- and six-membered heterocycles. tubitak.gov.tr

Examples of heterocyclic systems synthesized from cyanoacetamide precursors include:

Pyridines: Through reactions with 1,3-dicarbonyl compounds or their equivalents.

Pyrimidines: By condensation with amidines or ureas.

Thiazoles: Formed by reacting with α-halocarbonyl compounds. researchgate.net

Pyrazoles: Synthesized via reactions with hydrazines.

Thiophenes: Accessible through various cyclization strategies involving sulfur reagents.

This capacity to readily form diverse heterocyclic rings makes this compound and related compounds indispensable tools for synthetic organic chemists. tubitak.gov.tr

Exploration as a Chemical Probe for Biological Processes

While this compound itself has not been extensively documented as a chemical probe, its core structure is relevant to the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein or by reporting on a particular cellular environment. nih.gov Fluorescent probes, a major class of chemical probes, are instrumental in cell imaging and diagnostics. mdpi.comresearchgate.net

The cyanoacetamide moiety has been incorporated into fluorescent probes. For example, a fluorescent probe for hydrazine (B178648) detection was developed based on a 3-cyanoacetylindole derivative. researchgate.net The mechanism often involves an intramolecular charge transfer (ICT) effect, where the environment or binding to an analyte alters the electronic properties of the molecule, leading to a change in fluorescence. researchgate.net The reactive nature of the cyanoacetamide scaffold allows it to be coupled with fluorophores and recognition elements to create sophisticated probes for detecting specific analytes or imaging cellular processes. mdpi.com The exploration of this compound in this context represents a potential area for future research, leveraging its synthetic accessibility to create novel probes for biological investigation.

Future Research Trajectories and Unanswered Questions for N 4 Benzyloxy Phenyl 2 Cyanoacetamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern medicinal chemistry. For N-[4-(benzyloxy)phenyl]-2-cyanoacetamide, future research should prioritize the exploration of novel and sustainable synthetic routes that improve upon classical methods.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of eco-friendly solvents (e.g., water, deep eutectic solvents) is crucial. nih.gov Techniques like microwave-assisted synthesis, which often lead to shorter reaction times, higher yields, and reduced energy consumption, should be systematically evaluated. nih.gov

Catalyst Development: The design and application of reusable, non-toxic catalysts (e.g., heterogeneous catalysts, biocatalysts) could significantly enhance the sustainability of the synthesis process.

Process Optimization: A thorough optimization of reaction parameters such as temperature, reaction time, and catalyst loading is necessary to maximize yield and purity while minimizing waste.

A comparative overview of potential synthetic strategies is presented below:

Synthetic Method Potential Advantages Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced purity. nih.govOptimization of power and temperature for the specific condensation reaction.
Ultrasound-Assisted Synthesis Improved reaction rates and yields through acoustic cavitation. nih.govInvestigating the effect of frequency and power on reaction efficiency.
Mechanochemistry Solvent-free or low-solvent conditions, high efficiency. nih.govExploring different grinding techniques and liquid-assisted grinding.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Development of a continuous flow process for multi-step synthesis.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Screening for enzymes capable of catalyzing key steps in the synthesis.

By embracing these modern synthetic methodologies, researchers can develop pathways to this compound that are not only efficient but also aligned with the principles of green chemistry. nih.gov

Deeper Mechanistic Insights into Observed Biological Activities

Preliminary studies on analogous structures suggest that the cyanoacetamide scaffold is a versatile pharmacophore present in compounds with a range of biological activities, including anticancer and anticonvulsant effects. nih.gov However, the specific mechanisms of action for this compound remain largely uncharacterized. A significant future research trajectory will be the elucidation of how this compound exerts its effects at a molecular and cellular level.

Key unanswered questions to address include:

What are the primary intracellular signaling pathways modulated by the compound?

Does it interact directly with specific enzymes, receptors, or ion channels?

How does its chemical structure contribute to its target affinity and selectivity?

What are its downstream effects on gene expression and protein function?

Future research should employ a combination of in vitro and in silico techniques to unravel these mechanistic details. This could involve enzyme inhibition assays, receptor binding studies, gene expression profiling, and computational molecular docking simulations to visualize potential interactions with biological targets. mdpi.com

Identification of New Molecular Targets and Therapeutic Applications

The structural features of this compound, including the benzyloxy moiety and the cyanoacetamide group, suggest a potential for interaction with a variety of biological targets. For instance, other compounds containing the N-(4-(benzyloxy)phenyl) scaffold have been investigated as antagonists of the human androgen receptor. nih.gov This opens up the possibility that this compound or its analogues could be explored for applications in hormone-dependent diseases.

Future research should focus on:

Target-Based Screening: Systematically screening the compound against panels of known biological targets, such as kinases, proteases, and nuclear receptors, to identify novel interactions.

Phenotypic Screening: Utilizing high-content screening in various disease-relevant cell models (e.g., cancer cell lines, neuronal cells) to uncover unexpected therapeutic activities. nih.gov

Repurposing Studies: Investigating the compound's efficacy in models of different diseases, beyond its initial proposed activity, to explore its potential for drug repurposing.

Potential Therapeutic Area Rationale / Related Findings Proposed Research Direction
Oncology Cyanoacetamide derivatives have shown anticancer properties. nih.govScreening against a panel of human cancer cell lines (e.g., breast, colon, lung).
Neurological Disorders Some related chromenes exhibit anticonvulsant activity. nih.govEvaluation in animal models of epilepsy and other seizure disorders.
Endocrinology N-(4-(benzyloxy)phenyl) sulfonamides act as androgen receptor antagonists. nih.govInvestigating binding affinity and functional activity at the androgen receptor.
Inflammatory Diseases Pyrazolone-thiadiazole hybrids with cyanoacetamide linkers have been studied as anti-inflammatory agents. mdpi.comAssessing inhibitory effects on key inflammatory enzymes like COX and 5-LOX.

Advanced SAR Studies and Rational Design of Next-Generation Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. nih.govnih.gov For this compound, a systematic SAR investigation is essential for identifying the key structural motifs responsible for its activity and for guiding the design of more potent and selective analogues.

Future SAR studies should systematically explore modifications at three key positions:

The Benzyloxy Group: Investigating the impact of substituent size, electronics (electron-donating vs. electron-withdrawing groups), and position on the benzyl (B1604629) ring. nih.gov

The Central Phenyl Ring: Exploring the effects of substitution patterns on this ring.

The Cyanoacetamide Moiety: Evaluating the necessity of the cyano and amide groups for activity and exploring potential replacements or modifications.

This rational design approach, guided by SAR data, will enable the creation of a library of next-generation compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govresearchgate.net These powerful computational tools can accelerate the development of this compound analogues by predicting their properties and guiding synthetic efforts.

Future research should leverage AI and ML in the following areas:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogues based on their chemical structure. mdpi.comscienceforecastoa.com

Virtual Screening: Using ML algorithms to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target, thereby prioritizing synthetic efforts. nih.gov

ADMET Prediction: Employing AI models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.gov

De Novo Design: Utilizing generative AI models to design entirely new molecules that are optimized for activity against a specific target and possess desirable physicochemical properties. mdpi.cominfontd.org

By combining computational predictions with experimental validation, researchers can significantly streamline the design-make-test-analyze cycle, reducing the time and cost associated with developing new therapeutic agents based on the this compound scaffold. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.